molecular formula C₂₃H₂₄D₆O₃ B1157793 D-(-)-Norgestrel-d6 17-Acetate

D-(-)-Norgestrel-d6 17-Acetate

Cat. No.: B1157793
M. Wt: 360.5
Attention: For research use only. Not for human or veterinary use.
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Description

D-(-)-Norgestrel-d6 17-Acetate is a deuterated derivative of the synthetic progestin norgestrel, modified at six hydrogen positions with deuterium and acetylated at the 17-position. It serves as a stable isotope-labeled internal standard for quantitative analysis in pharmaceutical research, particularly in pharmacokinetic studies and quality control of contraceptive formulations .

  • Chemical Formula: C₂₃H₃₀O₃ (with six deuterium substitutions)
  • Molecular Weight: 354.48 g/mol
  • CAS Number: 13732-69-9
  • Purity: >95% (HPLC)
  • Storage: -20°C, stable at room temperature during transit .

The acetate group enhances lipophilicity, while deuterium substitution improves metabolic stability, making it ideal for mass spectrometry-based assays .

Properties

Molecular Formula

C₂₃H₂₄D₆O₃

Molecular Weight

360.5

Synonyms

(17α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one-d6;  17-Acetoxy-13-ethyl-18,19-dinor-17α-pregn-4-en-20-yn-3-one-d6;  17-Ethynyl-18-methyl-19-nortestosterone Acetate-d6;  17α-Ethynyl-18-methyl-19-nortestosterone Acetate-d6;  17β-Acetoxy-17

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Deuterated Analogs

a) (-)-Norgestrel-d6 (Levonorgestrel-d6)
  • Formula : C₂₁D₆H₂₂O₂
  • Molecular Weight : 318.48 g/mol
  • CAS : 2376035-98-0
  • Key Differences: Lacks the 17-acetate group; deuterium positions at 2,2,4,6,6,10. Used for quantifying non-acetylated norgestrel in biological matrices .
b) 17-Desacetyl Norgestimate-d6
  • Formula: C₂₁D₆H₂₃NO₂
  • Molecular Weight : 333.50 g/mol
  • CAS : 1263184-13-9
  • Key Differences: Contains an oxime group (C=N-OH) instead of a ketone at C3. A metabolite of norgestimate, used to study metabolic pathways .

Non-Deuterated Analogs

a) Norgestrel (DL-Norgestrel)
  • Formula : C₂₁H₂₈O₂
  • Molecular Weight : 312.45 g/mol
  • CAS : 6533-00-2
  • Key Differences: Non-deuterated racemic mixture. The parent compound of D-(-)-Norgestrel-d6 17-Acetate, used in oral contraceptives .
b) Norgestimate
  • Formula: C₂₃H₃₁NO₃
  • Molecular Weight : 369.51 g/mol
  • CAS : 35189-28-7
  • Key Differences: Contains a 3-oxime and 17-acetate group. A prodrug metabolized to 17-desacetyl norgestimate. Clinically used in combination estrogen-progestin contraceptives .

Structural and Functional Comparison

Table 1: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Deuterium Positions Primary Application
This compound C₂₃H₃₀O₃ (D₆) 354.48 17-Acetate, 3-ketone 2,2,4,6,6,10 Internal standard for LC-MS/MS
(-)-Norgestrel-d6 C₂₁D₆H₂₂O₂ 318.48 3-ketone 2,2,4,6,6,10 Quantification of levonorgestrel
17-Desacetyl Norgestimate-d6 C₂₁D₆H₂₃NO₂ 333.50 3-oxime, 17-hydroxy Not specified Metabolic studies of norgestimate
Norgestrel C₂₁H₂₈O₂ 312.45 3-ketone None Active pharmaceutical ingredient
Norgestimate C₂₃H₃₁NO₃ 369.51 3-oxime, 17-acetate None Prodrug in contraceptives

Analytical Utility

  • This compound: Validated in USP methods for detecting norgestrel impurities and quantifying low-dose formulations. Its deuterium labeling minimizes interference from non-labeled analytes in mass spectrometry .
  • 17-Desacetyl Norgestimate-d6: Critical for tracing norgestimate metabolism, showing 90% conversion to this metabolite in vivo .

Pharmacokinetic Differences

  • The 17-acetate group in this compound extends half-life compared to non-acetylated analogs like (-)-Norgestrel-d6, enhancing its utility in long-term stability studies .
  • Norgestimate’s oxime group delays hepatic metabolism, whereas norgestrel derivatives are metabolized faster via CYP3A4 .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying D-(-)-Norgestrel-d6 17-Acetate in complex mixtures?

  • Methodology : Use reverse-phase HPLC with deuterated internal standards. Optimize the mobile phase (e.g., acetonitrile:water gradient) and set the column temperature to ~25°C for baseline separation. Fluorescence or UV detection (λ = 240–250 nm) is ideal due to the compound's conjugated structure . System suitability tests should confirm a resolution ≥8 between analytes and internal standards, with ≤1.0% RSD in peak area ratios across replicates .
  • Validation : Include recovery studies (spiked samples) and linearity checks (R² >0.99) over the expected concentration range.

Q. How is the deuterium labeling in this compound positioned, and how does this affect its use in pharmacokinetic studies?

  • Labeling Sites : Deuterium atoms are typically incorporated at positions 2, 2, 4, 6, 6, and 10 of the steroid backbone to minimize isotopic interference with metabolic hotspots (e.g., 17-acetate hydrolysis) .
  • Application : The labeling enhances mass spectrometric detection (e.g., LC-MS/MS) by creating distinct ion clusters, enabling precise tracking of parent drug and metabolites in biological matrices .

Q. What synthetic strategies are used to prepare this compound, and how is purity validated?

  • Synthesis : Start with norgestrel-d6, followed by acetylation at the 17-hydroxy group using acetic anhydride under inert conditions. Isotopic purity is maintained via deuterated solvents (e.g., DMSO-d6) .
  • Purity Validation : Use NMR (¹H and ²H) to confirm deuteration sites and HPLC-MS to verify chemical/isotopic purity (>98%). Residual solvents are quantified via GC .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacokinetic data between this compound and its non-deuterated counterpart?

  • Approach : Conduct parallel in vitro assays (e.g., microsomal stability) to isolate isotopic effects. Compare metabolic half-lives and enzyme kinetics (Km/Vmax) using LC-MS/MS .
  • Troubleshooting : If discrepancies arise, assess deuterium loss via high-resolution MS and adjust incubation conditions (e.g., pH, temperature) to stabilize the label .

Q. What experimental designs mitigate cross-contamination risks in studies using deuterated and non-deuterated analogs?

  • Preventive Measures :

  • Use separate glassware and HPLC columns for deuterated vs. non-deuterated compounds.
  • Validate method specificity via forced degradation studies (e.g., acid/oxidative stress) to confirm no co-elution .
    • Detection : Employ MRM transitions unique to deuterated ions (e.g., m/z 318.49 for this compound) to exclude interference .

Q. How can researchers identify and characterize unknown impurities in synthesized this compound batches?

  • Workflow :

Perform LC-TOF-MS to obtain exact masses of impurities.

Compare fragmentation patterns with reference libraries (e.g., NIST).

Synthesize suspected impurities (e.g., Δ5(10) isomers) for co-injection confirmation .

  • Quantification : Use response factors from structurally similar standards if reference materials are unavailable .

Q. What strategies optimize the use of this compound as an internal standard in multi-analyte hormonal assays?

  • Optimization :

  • Match extraction recovery between the internal standard and target analytes (e.g., using SPE cartridges with similar hydrophobicity).
  • Adjust ionization parameters (e.g., ESI voltage) to balance signal intensity across compounds .
    • Validation : Test matrix effects (plasma vs. urine) and ensure <15% variability in matrix-matched calibration curves .

Methodological Best Practices

Q. How should researchers document experimental protocols for reproducibility in synthetic or analytical studies?

  • Guidelines :

  • Report solvent grades, reaction temperatures, and purification steps (e.g., column packing material for HPLC) in detail .
  • Deposit raw spectral data (NMR, MS) in supplementary materials with annotated peaks .

Q. What statistical methods are appropriate for resolving conflicting bioanalytical data from this compound studies?

  • Analysis :

  • Apply mixed-effects models to account for batch-to-batch variability in deuterated compounds.
  • Use Bland-Altman plots to assess agreement between LC-MS and immunoassay results .

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